Benzo[d]isoxazol-5-amine
Overview
Description
Benzo[d]isoxazol-5-amine is a heterocyclic compound that features a fused benzene and isoxazole ring systemThe isoxazole ring, characterized by one oxygen and one nitrogen atom at adjacent positions, imparts unique chemical properties and biological activities to the compound .
Mechanism of Action
Target of Action
Benzo[d]isoxazol-5-amine is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been found to exhibit prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different activity . For instance, a compound bearing a 4-Cl phenyl substitution at the 5-position of the isoxazole was found to be a potent antibacterial and antifungal agent .
Biochemical Pathways
Isoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
In silico predictions of similar compounds have indicated good drug-likeness and pharmacokinetic profile .
Result of Action
Given the wide range of biological activities associated with isoxazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Benzo[d]isoxazol-5-amine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potent inhibitor of the BRD4 bromodomain, a protein associated with various diseases, including cancer and inflammation . The interaction between this compound and BRD4 involves binding to the acetylated lysine residues on histones, thereby regulating chromatin structure and gene transcription. This compound exhibits high binding affinity to BRD4, as demonstrated by thermal shift assays and peptide competition assays .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting BRD4, it affects the acetylation levels on histones, leading to changes in chromatin architecture and gene transcription . This, in turn, impacts cell function, particularly in cancer cells, where it can inhibit cell proliferation and induce apoptosis. Additionally, this compound has been shown to affect inflammatory pathways, making it a potential therapeutic agent for inflammatory diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with BRD4. By binding to the bromodomain of BRD4, it prevents the protein from interacting with acetylated lysine residues on histones . This inhibition disrupts the regulation of chromatin structure and gene transcription, leading to changes in gene expression. Additionally, this compound may also interact with other biomolecules involved in chromatin remodeling and transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under specific conditions, such as being kept in a dark place and under an inert atmosphere at 2-8°C . Long-term studies have shown that this compound can maintain its inhibitory effects on BRD4 over extended periods, leading to sustained changes in cellular function . Degradation of the compound may occur under certain conditions, affecting its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit BRD4 and induce changes in gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can affect its activity and efficacy . Additionally, this compound may influence metabolic flux and metabolite levels, further impacting cellular processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The distribution of this compound within different cellular compartments may also play a role in its overall efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]isoxazol-5-amine typically involves multistep reactions starting from commercially available precursors. One common method involves the protection of the amino group of 2,4-dimethoxyaniline with acetic anhydride, followed by a Friedel-Crafts reaction in the presence of a Lewis acid . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing catalyst-free and microwave-assisted techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]isoxazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of the isoxazole ring, which can participate in cycloaddition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as sodium periodate (NaIO4) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like acetic anhydride and Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce amine-substituted products .
Scientific Research Applications
Benzo[d]isoxazol-5-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[d]isoxazol-3-amine: Another isoxazole derivative with similar structural features but different biological activities.
Isoxazolo[4,5-d]pyrimidinones: Compounds structurally similar to hypoxanthine, evaluated for their anxiolytic activity.
Uniqueness: Benzo[d]isoxazol-5-amine stands out due to its specific substitution pattern on the isoxazole ring, which imparts unique chemical reactivity and biological activity. Its ability to inhibit BRD4 bromodomain distinguishes it from other isoxazole derivatives .
Properties
IUPAC Name |
1,2-benzoxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYPAYCLSJHBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593215 | |
Record name | 1,2-Benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239097-74-6 | |
Record name | 1,2-Benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-benzoxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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